molecular formula C8H15NO4 B2646131 D-Valine, N-(methoxycarbonyl)-, methyl ester CAS No. 153575-98-5

D-Valine, N-(methoxycarbonyl)-, methyl ester

Cat. No.: B2646131
CAS No.: 153575-98-5
M. Wt: 189.211
InChI Key: QWGFBSMKDNXREL-UHFFFAOYSA-N
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Description

D-Valine, N-(methoxycarbonyl)-, methyl ester: is an amino acid derivative that is primarily used in compound synthesis. It is a colorless to light yellow oily substance with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(methoxycarbonyl)-, methyl ester typically involves the esterification of D-Valine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Valine, N-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis to release the active D-Valine, which then participates in various biochemical pathways. This compound can modulate enzyme activity and influence protein synthesis .

Comparison with Similar Compounds

  • L-Valine, N-(methoxycarbonyl)-, methyl ester
  • D-Alanine, N-(methoxycarbonyl)-, methyl ester
  • L-Alanine, N-(methoxycarbonyl)-, methyl ester

Comparison:

Properties

IUPAC Name

methyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFBSMKDNXREL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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